molecular formula C8H7ClO B8668254 2-Chloro-4-ethenylphenol

2-Chloro-4-ethenylphenol

Cat. No. B8668254
M. Wt: 154.59 g/mol
InChI Key: YRAPVNJUDMVTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethenylphenol is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-ethenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-ethenylphenol

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

IUPAC Name

2-chloro-4-ethenylphenol

InChI

InChI=1S/C8H7ClO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2

InChI Key

YRAPVNJUDMVTFR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of methyltriphenylphosphonium bromide (0.23 g) in dry THF (5 ml) under nitrogen at −78° C., n-butyl lithium (1.6M in hexanes, 0.37 ml) was added dropwise over 2 min. The mixture was allowed to warm to 0° C., stirred for 20 min, cooled to −78° C. and a solution of 3-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde* (0.134 g) in dry THF (5 ml) added. The reaction mixture was allowed to reach room temperature overnight and quenched with saturated aqueous ammonium chloride. The resultant mixture was extracted with diethyl ether and the combined organic extracts were concentrated under reduced pressure. The residue was purified using SPE (silica, eluting with cyclohexane, followed by 5% to 25% ethyl acetate:cyclohexane) to give the title compound (0.049 g) as an oil. *Boukouvalas, J; Maltais, F; Lachance, N., Tetrahedron Lett. (1994), 35(43), 7897–900.
Name
3-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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